Product packaging for 3-Cyclobutyl-2-formamidopropanoic acid(Cat. No.:)

3-Cyclobutyl-2-formamidopropanoic acid

Cat. No.: B13495116
M. Wt: 171.19 g/mol
InChI Key: BSBRDTLFBQGISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutyl-2-formamidopropanoic acid is a chiral, non-proteinogenic amino acid derivative intended for research and development applications. The compound features a cyclobutyl moiety and a formamido group on its propanoic acid backbone, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its structure suggests potential use in the design and synthesis of novel peptide mimetics, enzyme inhibitors, and other biologically active molecules. Researchers can leverage this building block to explore structure-activity relationships (SAR) or to introduce conformational constraints into peptide chains. This product is provided as a high-purity solid and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO3 B13495116 3-Cyclobutyl-2-formamidopropanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

3-cyclobutyl-2-formamidopropanoic acid

InChI

InChI=1S/C8H13NO3/c10-5-9-7(8(11)12)4-6-2-1-3-6/h5-7H,1-4H2,(H,9,10)(H,11,12)

InChI Key

BSBRDTLFBQGISD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(C(=O)O)NC=O

Origin of Product

United States

Retrosynthetic Analysis and Strategic Design for 3 Cyclobutyl 2 Formamidopropanoic Acid Synthesis

Critical Analysis of Key Disconnections and Target Fragment Identification

Retrosynthetic analysis of 3-Cyclobutyl-2-formamidopropanoic acid begins by identifying the key chemical bonds that, when disconnected, lead to simpler, readily available starting materials. The primary disconnections for the target molecule are centered around the formation of the C-N bond of the formamide (B127407) and the C-N and C-C bonds of the β-amino acid backbone.

Primary Disconnections:

Formamide C-N Bond: The most logical initial disconnection is that of the formamide bond. This disconnection simplifies the target to 3-cyclobutyl-2-aminopropanoic acid, a β-amino acid, and a formylating agent. This is a common and reliable transformation in the forward sense, often achieved using reagents like formic acid or its activated derivatives.

α-Carbon-Nitrogen Bond (C2-N): Disconnecting the C2-N bond of the resulting β-amino acid leads to a carboxylic acid precursor with an electrophilic center at the α-position, such as an α-halo or α-tosyloxy ester, and an ammonia (B1221849) equivalent. Alternatively, this disconnection can suggest an electrophilic amination of a suitable enolate derivative of a 3-cyclobutylpropanoic acid precursor.

α-Carbon-β-Carbon Bond (C2-C3): A disconnection between the α and β carbons (C2-C3) points towards a strategy involving the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound. This would involve a Michael acceptor like cyclobutylideneacetic acid or its ester derivative.

Cyclobutane-Carbon Bond (C3-Cyclobutane): Disconnecting the bond between the propanoic acid chain and the cyclobutane (B1203170) ring suggests a route starting from a propanoic acid derivative with a suitable leaving group at the 3-position and a cyclobutyl nucleophile, such as a cyclobutyl Grignard or organocuprate reagent.

Target Fragment Identification:

Disconnection StrategyKey Precursor Fragments
Formylation3-Cyclobutyl-2-aminopropanoic acid, Formylating agent (e.g., formic acid)
α-Amination3-Cyclobutylpropanoic acid derivative, Electrophilic aminating agent (e.g., azodicarboxylate)
Conjugate AdditionCyclobutylideneacetic acid ester, Nitrogen nucleophile (e.g., ammonia, protected amine)
Alkylation3-halopropanoate derivative, Cyclobutyl organometallic reagent

For the purpose of constructing a robust and stereocontrolled synthesis, the α-amination and conjugate addition approaches are often the most strategically sound.

Elucidation of Stereochemical Control Points and Chiral Pool Strategies

The target molecule possesses a single stereocenter at the C2 position. Therefore, establishing the desired stereochemistry at this center is a critical aspect of the synthetic design. This can be achieved through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, or chiral pool starting materials.

Chiral Auxiliary-Mediated Synthesis:

A reliable method for controlling the stereochemistry at the α-carbon is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to a precursor, which then directs the stereochemical outcome of a subsequent reaction. For instance, 3-cyclobutylpropanoic acid can be coupled to a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. The resulting chiral amide or imide can then be subjected to diastereoselective enolate formation followed by electrophilic amination. The chiral auxiliary biases the approach of the aminating agent to one face of the enolate, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary reveals the desired enantiomer of the β-amino acid.

Table of Common Chiral Auxiliaries and Their Applications:

Chiral AuxiliaryTypical Application in this SynthesisMechanism of Stereocontrol
Evans OxazolidinonesDiastereoselective α-amination of the corresponding N-acyl derivative.The bulky substituent on the oxazolidinone ring sterically shields one face of the enolate.
Pseudoephedrine AmidesDiastereoselective α-amination of the corresponding amide.The chiral backbone of pseudoephedrine directs the approach of the electrophile.
CamphorsultamDiastereoselective conjugate addition of a nitrogen nucleophile to an N-enoyl derivative.The rigid bicyclic structure provides a highly biased steric environment.

Chiral Pool Strategies:

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and terpenes. A synthetic strategy could be envisioned that starts from a chiral precursor that already contains the necessary stereocenter or can be used to induce it. For example, a chiral starting material derived from (-)-α-pinene or (-)-verbenone (B192643) could be used to construct the cyclobutane ring with a pendant group that can be elaborated into the 2-formamidopropanoic acid side chain. This approach has been successfully used in the stereoselective synthesis of other cyclobutyl amino acid derivatives. doi.org

Strategic Deployment of Protecting Group Chemistry in Synthetic Pathway Planning

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions. In the synthesis of this compound, both the amino and carboxylic acid functionalities may require protection depending on the chosen synthetic route.

Amine Protecting Groups:

The amino group is nucleophilic and can react with a variety of electrophiles. If the amino group is introduced early in the synthesis, it will likely need to be protected. Common amine protecting groups include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc (tert-Butyloxycarbonyl): This group is stable to a wide range of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid).

Cbz (Benzyloxycarbonyl): The Cbz group is also acid-stable but can be removed by catalytic hydrogenation, which is a mild and selective method.

Carboxylic Acid Protecting Groups:

The carboxylic acid group is acidic and can also be nucleophilic in its carboxylate form. It is often converted to an ester, such as a methyl or ethyl ester, to prevent unwanted reactions. These simple alkyl esters can be hydrolyzed back to the carboxylic acid under basic or acidic conditions at the end of the synthesis.

Orthogonal Protecting Group Strategy:

In a complex synthesis, it may be necessary to deprotect one functional group in the presence of another. This requires an "orthogonal" protecting group strategy, where each protecting group can be removed under a unique set of conditions without affecting the others. For example, a molecule containing both a Boc-protected amine and a benzyl (B1604629) ester-protected carboxylic acid can be selectively deprotected at either position. The Boc group can be removed with acid, leaving the benzyl ester intact, while the benzyl ester can be removed by hydrogenation, leaving the Boc group untouched.

Table of Protecting Groups and Their Removal Conditions:

Functional GroupProtecting GroupAbbreviationRemoval Conditions
Aminetert-ButyloxycarbonylBocAcidic (e.g., TFA)
AmineBenzyloxycarbonylCbzCatalytic Hydrogenation (H₂, Pd/C)
Carboxylic AcidMethyl EsterMeBase or Acid Hydrolysis
Carboxylic AcidBenzyl EsterBnCatalytic Hydrogenation (H₂, Pd/C)

Computational Retrosynthesis Approaches to this compound

In recent years, computer-aided synthesis planning (CASP) has emerged as a powerful tool to assist chemists in designing synthetic routes. These programs utilize databases of known chemical reactions and sophisticated algorithms to propose retrosynthetic pathways for a given target molecule.

For a molecule like this compound, a computational retrosynthesis program would likely identify many of the same key disconnections as a human chemist. The software would analyze the structure and suggest a series of reactions in reverse, leading back to simple, commercially available starting materials.

How Computational Tools Would Approach the Synthesis:

Input Target Molecule: The structure of this compound is entered into the software.

Apply Retrosynthetic Rules: The program applies a vast library of known chemical transformations (reaction rules) to disconnect the target molecule. For example, it would recognize the formamide and suggest a formylation reaction. It would also identify the β-amino acid motif and propose various methods for its construction, such as conjugate addition or α-amination.

Generate Precursors: Each applied rule generates one or more precursor molecules. The software then recursively applies retrosynthetic rules to these precursors.

Tree Search: This process generates a tree of possible synthetic routes. The program then searches this tree to find the most promising pathways based on user-defined criteria, such as the number of steps, the cost of starting materials, and the predicted reaction yields.

Route Evaluation: The software can score and rank the proposed routes, providing the chemist with a set of viable options to consider for experimental validation.

Examples of Computational Retrosynthesis Software:

SoftwareDeveloper/AffiliationKey Features
SYNTHIA™ (formerly Chematica)MilliporeSigmaUtilizes expert-coded rules to explore novel synthetic pathways.
AiZynthFinderAstraZeneca/University of BernAn open-source tool that uses a Monte Carlo tree search guided by neural networks.
IBM RXN for ChemistryIBMA cloud-based platform that uses AI to predict reaction outcomes and design retrosynthetic pathways.

These computational tools can augment the creativity and expertise of synthetic chemists by rapidly identifying a broad range of potential synthetic strategies, including non-obvious routes that might be overlooked in a manual analysis.

Advanced Methodologies for the Chemical Synthesis of 3 Cyclobutyl 2 Formamidopropanoic Acid

Asymmetric Synthesis Approaches to the Chiral Center of 3-Cyclobutyl-2-formamidopropanoic acid

The critical step in the synthesis of this compound is the enantioselective construction of the stereocenter at the alpha-carbon. Several strategies have been developed for the asymmetric synthesis of β-amino acids, which can be effectively applied to the synthesis of 3-cyclobutyl-2-aminopropanoic acid.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.org By temporarily incorporating a chiral molecule, diastereoselective reactions can be performed, and subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

A prominent example is the use of Evans oxazolidinone auxiliaries. wikipedia.org These auxiliaries, derived from readily available amino alcohols, can be acylated to form a chiral imide. santiago-lab.com Diastereoselective enolization followed by alkylation with a suitable electrophile, such as cyclobutylmethyl bromide, establishes the desired stereocenter. The stereochemical outcome is dictated by the steric hindrance of the substituents on the oxazolidinone ring. wikipedia.org Subsequent hydrolysis or reductive cleavage of the auxiliary furnishes the chiral carboxylic acid. santiago-lab.com

Another effective chiral auxiliary is pseudoephedrine. This methodology has been successfully applied to the enantioselective preparation of α-substituted β-amino acids. acs.org The enolate derived from the pseudoephedrine amide of β-alanine can be alkylated with high diastereoselectivity. Cleavage of the auxiliary then provides the target α-substituted β-amino acid. acs.org

Table 1: Illustrative Auxiliary-Mediated Alkylation for β-Amino Acid Synthesis

Chiral AuxiliaryElectrophileTypical Diastereomeric Excess (d.e.)Auxiliary Cleavage ConditionsReference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneCyclobutylmethyl bromide>95%LiOH, H2O2 wikipedia.org
(1R,2R)-PseudoephedrineCyclobutylmethyl iodide>90%Acidic hydrolysis (e.g., H2SO4) acs.org

In recent years, organocatalysis and transition-metal catalysis have emerged as powerful alternatives to auxiliary-based methods for asymmetric synthesis. nih.gov These approaches offer the advantage of using catalytic amounts of a chiral molecule to generate large quantities of the desired enantiomerically pure product.

For the synthesis of β-amino acids, chiral phosphoric acids or thiourea-based organocatalysts can be employed in Mannich-type reactions or conjugate additions. rsc.org For instance, the enantioselective conjugate addition of a nucleophile to a β-substituted α,β-unsaturated ester, catalyzed by a chiral organocatalyst, can establish the stereocenter at the β-position. While not directly forming the α-chiral center of 3-cyclobutyl-2-aminopropanoic acid, these methods are crucial for synthesizing related chiral building blocks.

Transition-metal catalysis, often employing metals like rhodium, ruthenium, or copper with chiral ligands, is widely used for the asymmetric hydrogenation of enamines or the enantioselective conjugate addition of amines to α,β-unsaturated carbonyl compounds. rsc.orgnih.gov A plausible route to 3-cyclobutyl-2-aminopropanoic acid could involve the asymmetric hydrogenation of a suitable enamine precursor.

The use of starting materials from the "chiral pool" provides another efficient strategy for asymmetric synthesis. nih.gov Naturally occurring chiral molecules, such as amino acids or sugars, can be transformed into the desired target molecule, transferring their inherent chirality.

For example, a chiral α-amino acid like aspartic or glutamic acid could serve as a starting point. Through a series of stereocontrolled reactions, the side chain could be modified to incorporate the cyclobutyl group while retaining the stereochemistry at the α-carbon. This approach often involves multi-step sequences but can be highly effective for accessing specific stereoisomers.

Techniques for Formamidation and Advanced Amide Bond Formation

Once the chiral amino acid precursor, 3-cyclobutyl-2-aminopropanoic acid, is obtained, the final step is the introduction of the formyl group onto the primary amine. Several methods are available for this transformation, ranging from classical protocols to more advanced techniques.

A widely used and straightforward method for the N-formylation of amino acids is the use of a mixture of formic acid and acetic anhydride (B1165640). nih.gov This combination generates acetic formic anhydride in situ, which is a potent formylating agent. oup.comoup.comorgsyn.orgwikipedia.org The reaction is typically carried out under mild conditions and provides the N-formyl amino acid in good yield. oup.com

Alternatively, formic acid can be used directly, often with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). nih.gov This method is effective for the formylation of amino acid esters and can also be applied to solid-phase peptide synthesis. nih.gov

Table 2: Common Reagents for the N-Formylation of Amino Acids

Formylating Agent/SystemTypical Reaction ConditionsAdvantagesReference
Formic acid / Acetic anhydride0°C to room temperatureHigh reactivity, good yields nih.gov
Formic acid / DCC0°C to room temperature, often in an organic solvent like chloroformMild conditions, applicable to esters nih.gov
Ethyl formateReflux, sometimes with a catalystReadily available, can be used under solvent-free conditions rsc.orgtandfonline.com

Beyond the classical methods, other reagents and protocols have been developed for N-formylation. Ethyl formate, for instance, can serve as both the formylating agent and the solvent, offering a simple and often catalyst-free procedure. tandfonline.comtandfonline.com Biocatalytic methods using enzymes like lipase (B570770) have also been reported for the N-formylation of amines with ethyl formate, providing a green and mild alternative. rsc.org

Another approach involves the use of N-formylsaccharin, which has been shown to be an effective formylating agent under mechanochemical (ball-milling) conditions. nih.gov This solvent-free method offers a rapid and environmentally friendly way to produce formamides. nih.gov More recently, peroxide-mediated decarboxylative coupling of amino acids with α-keto acids has been developed as a mild method for N-formylation. chemrxiv.org

Cyclobutyl Moiety Introduction and Functionalization Methodologies

The construction of the cyclobutane (B1203170) ring is a critical step in the synthesis of this compound. Various modern synthetic methods can be employed to create this strained four-membered ring with high efficiency and stereocontrol.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic systems, including strained rings like cyclobutene, which can then be hydrogenated to the corresponding cyclobutane. wikipedia.orgorganic-chemistry.org This approach typically involves a diene precursor that undergoes an intramolecular cyclization catalyzed by a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts. organic-chemistry.org The driving force for this reaction is often the formation of a volatile byproduct, such as ethylene. organic-chemistry.org

For the synthesis of a precursor to the cyclobutyl moiety of this compound, a suitable diene, such as a substituted 1,6-heptadiene, could be employed. The RCM reaction would yield a cyclobutene-containing intermediate. Subsequent hydrogenation of the double bond would afford the saturated cyclobutane ring.

Table 1: Key Features of Ring-Closing Metathesis for Cyclobutene Synthesis

FeatureDescription
Catalysts Ruthenium-based catalysts (e.g., Grubbs' catalysts, Hoveyda-Grubbs' catalysts)
Substrates Acyclic dienes
Product Cycloalkene (e.g., cyclobutene) and a volatile alkene (e.g., ethylene)
Advantages High functional group tolerance, mild reaction conditions
Considerations Catalyst loading, solvent choice, and temperature can influence reaction efficiency

While RCM is highly effective for five- to seven-membered rings, its application to form four-membered rings can be challenging due to ring strain. However, with appropriate substrate design and catalyst selection, it remains a viable strategy.

Intramolecular cyclization and cycloaddition reactions represent a broad class of powerful methods for constructing cyclobutane rings. nih.govharvard.edu One of the most common approaches is the [2+2] cycloaddition, which can be induced either thermally or photochemically. researchgate.netbaranlab.org

In the context of synthesizing a cyclobutyl precursor, an intramolecular [2+2] photocycloaddition of a molecule containing two appropriately positioned alkene moieties could be envisioned. This would directly generate the bicyclic core, which could then be further elaborated.

Another approach involves the intramolecular cyclization of functionalized linear chains. For instance, a substrate bearing a nucleophilic group and a leaving group at appropriate positions can undergo an intramolecular substitution reaction to form the cyclobutane ring.

Table 2: Comparison of Cycloaddition and Intramolecular Cyclization Methods

MethodDescriptionKey Features
[2+2] Photocycloaddition Formation of a cyclobutane ring from two alkene units upon irradiation.Can be highly stereoselective; regioselectivity can be a challenge.
Intramolecular Nucleophilic Substitution A nucleophile displaces a leaving group within the same molecule to form a cyclic product.Relies on the principles of ring-closure kinetics (Baldwin's rules).
Radical Cyclization A radical intermediate attacks an unsaturated bond within the same molecule.Can be effective for the formation of strained rings.

These methods offer diverse pathways to the cyclobutyl core, with the choice of method depending on the available starting materials and the desired stereochemistry of the final product.

An alternative strategy for introducing the cyclobutyl moiety involves the stereoselective alkylation of an amino acid precursor with a suitable cyclobutyl-containing electrophile. acs.orgprinceton.edu This approach builds the carbon skeleton by forming a new carbon-carbon bond.

For the synthesis of this compound, this could involve the alkylation of a glycine (B1666218) or alanine (B10760859) enolate equivalent with a cyclobutylmethyl halide (e.g., bromide or iodide). The use of chiral auxiliaries or chiral phase-transfer catalysts can be employed to control the stereochemistry at the α-carbon of the amino acid.

Recent advances in metal-catalyzed cross-coupling reactions also provide a powerful tool for this purpose. For example, a cobalt-catalyzed cross-coupling between an alkyl iodide and a cyclobutyl Grignard reagent has been reported to be effective for introducing cyclobutyl groups. acs.orgorganic-chemistry.org

Table 3: Overview of Stereoselective Alkylation Strategies

Alkylation MethodReagentsKey Considerations
Enolate Alkylation Glycine/Alanine enolate equivalent, Cyclobutylmethyl halideControl of stereochemistry, prevention of over-alkylation.
Asymmetric Phase-Transfer Catalysis Glycine Schiff base, Cyclobutylmethyl halide, Chiral catalystCatalyst selection is crucial for high enantioselectivity.
Cobalt-Catalyzed Cross-Coupling Alkyl iodide precursor, Cyclobutylmagnesium bromide, Cobalt catalystOffers a modern and efficient method for C-C bond formation. acs.orgorganic-chemistry.org

The choice of alkylation strategy will depend on the desired stereoisomer of the final product and the compatibility of the reaction conditions with other functional groups in the molecule.

Overall Synthetic Route Optimization and Scalability Considerations for this compound

The development of a commercially viable synthesis of this compound requires careful consideration of route optimization and scalability. mdpi.com An ideal synthetic route should be high-yielding, use readily available and inexpensive starting materials, involve a minimal number of steps, and be amenable to large-scale production.

Key aspects of optimization include:

Reagent and Catalyst Selection: Choosing cost-effective and efficient reagents and catalysts is paramount. For instance, while noble metal catalysts may offer high efficiency, their cost can be prohibitive on a large scale.

Process Parameters: Optimization of reaction conditions such as temperature, pressure, reaction time, and solvent is crucial for maximizing yield and minimizing by-product formation.

Purification: Developing efficient purification methods, such as crystallization or distillation, is essential to avoid costly and time-consuming chromatographic separations.

Green Chemistry Principles: Incorporating principles of green chemistry, such as atom economy and the use of less hazardous solvents, can lead to a more sustainable and environmentally friendly process.

Chemical Reactivity and Derivatization Pathways of 3 Cyclobutyl 2 Formamidopropanoic Acid

Comprehensive Analysis of Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a cornerstone of the reactivity of 3-Cyclobutyl-2-formamidopropanoic acid, offering a reliable access point for a variety of chemical modifications.

Esterification and Amidation Reactions for Conjugation

The carboxylic acid group of this compound can be readily converted into esters and amides, which is a common strategy for conjugation to other molecules.

Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. For N-protected amino acids, direct esterification with alcohols in the presence of a catalytic amount of a strong acid can be effective. Alternatively, the use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) facilitates the reaction with a wide range of alcohols, including primary, secondary, and benzyl (B1604629) alcohols. core.ac.uk

Amidation: Amide bond formation is a fundamental transformation in peptide synthesis and conjugation chemistry. Similar to esterification, this can be accomplished by activating the carboxylic acid with reagents like DCC or EDC, followed by the addition of a primary or secondary amine. This method allows for the coupling of this compound to other amino acids, peptides, or amine-containing linker molecules.

Table 1: Representative Esterification and Amidation Reactions
Reaction TypeReagents and ConditionsProduct
EsterificationMethanol, Catalytic H₂SO₄, RefluxMethyl 3-cyclobutyl-2-formamidopropanoate
EsterificationBenzyl alcohol, DCC, DMAP, Dichloromethane, Room TemperatureBenzyl 3-cyclobutyl-2-formamidopropanoate
AmidationGlycine (B1666218) methyl ester, EDC, HOBt, Triethylamine, Dimethylformamide, 0 °C to Room TemperatureN-(3-Cyclobutyl-2-formamidopropanoyl)glycine methyl ester
AmidationAniline, DCC, Dichloromethane, Room TemperatureN-Phenyl-3-cyclobutyl-2-formamidopropanamide

Reduction to Alcohol and Subsequent Oxidative or Substitutive Chemistry

The carboxylic acid can be reduced to a primary alcohol, which then serves as a versatile intermediate for further functionalization.

Reduction to Alcohol: The reduction of N-protected amino acids to their corresponding amino alcohols is a well-established transformation. core.ac.ukbenthamopen.com A common method involves the activation of the carboxylic acid as a mixed anhydride (B1165640) using isobutyl chloroformate, followed by reduction with sodium borohydride. benthamopen.com Another approach is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), which can directly reduce the carboxylic acid. These methods are generally high-yielding and proceed with retention of stereochemistry at the α-carbon. stackexchange.com

Subsequent Oxidative or Substitutive Chemistry: The resulting 3-cyclobutyl-2-formamido-1-propanol can undergo a variety of transformations. Mild oxidation, for instance, using reagents like Dess-Martin periodinane or a Swern oxidation, can yield the corresponding aldehyde. researchgate.netrsc.org The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including halides, azides, and cyanides.

Reactivity Profiles and Transformations of the Formamido Moiety

The formamido group, while serving as a protecting group for the amine, also possesses its own distinct reactivity that can be exploited for further derivatization.

Controlled Hydrolysis and Amine Regeneration for Further Modifications

The formyl group can be selectively removed under controlled conditions to regenerate the free amine. This is a crucial step for subsequent modifications at the nitrogen atom.

Controlled Hydrolysis: The N-formyl group can be hydrolyzed under either acidic or basic conditions. Mild acidic hydrolysis, for example, with dilute hydrochloric acid in an alcohol solvent, is often employed. google.com Enzymatic methods can also be utilized for a more selective deprotection under milder conditions. The regenerated 2-amino-3-cyclobutylpropanoic acid can then be used in peptide synthesis or other amine-based derivatizations.

N-Alkylation, Acylation, and Other Amide Nitrogen Derivatizations

The nitrogen of the formamido group can undergo further reactions, although this is less common than transformations at the carboxylic acid or the regenerated amine.

N-Alkylation: While direct alkylation of the formamide (B127407) nitrogen is challenging, it can be achieved under specific conditions. nih.gov A more common approach is to first regenerate the amine via hydrolysis and then perform N-alkylation. Reductive amination of the free amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride is a highly effective method for introducing alkyl groups. nih.gov

N-Acylation: Similar to N-alkylation, acylation is more readily performed on the regenerated amine. Standard acylation conditions, such as reaction with an acyl chloride or anhydride in the presence of a base, can be used to introduce a variety of acyl groups. nih.govgoogle.com

Mechanistic Studies on Reactions Involving the Cyclobutyl Ring System

The cyclobutyl ring, while generally stable, possesses inherent ring strain that can influence the reactivity of the molecule. wikipedia.orgmasterorganicchemistry.comlibretexts.org This strain energy, a combination of angle strain and torsional strain, makes the ring susceptible to opening under certain conditions, although it is significantly more stable than the corresponding cyclopropane (B1198618). masterorganicchemistry.compharmaguideline.comlibretexts.org

The puckered conformation of the cyclobutane (B1203170) ring helps to alleviate some torsional strain. masterorganicchemistry.comlibretexts.org In the context of this compound, the cyclobutyl moiety is primarily a steric directing group and is relatively inert under many of the reaction conditions used to modify the carboxylic acid and formamido groups. However, reactions that proceed via radical intermediates or involve high-energy transition states could potentially lead to ring-opening or rearrangement reactions.

Mechanistic studies on related cyclobutane-containing molecules in drug discovery have shown that the ring is generally stable to a wide range of synthetic transformations. nih.govru.nl Its inclusion in molecules is often intended to introduce conformational rigidity and improve metabolic stability. nih.govru.nl Reactions involving strong Lewis acids or transition metals could potentially activate the cyclobutane ring, leading to ring-opening or expansion. acs.orgresearchgate.netresearchgate.net However, under the standard conditions for esterification, amidation, reduction, and hydrolysis of the other functional groups, the cyclobutyl ring is expected to remain intact.

Table 2: Summary of Functional Group Reactivity
Functional GroupReaction TypeKey Features
Carboxylic AcidEsterification/AmidationFacilitated by coupling agents (e.g., DCC, EDC).
ReductionYields a primary alcohol, which is a versatile intermediate.
FormamidoHydrolysisRegenerates the free amine for further functionalization.
N-Alkylation/AcylationTypically performed after deprotection to the free amine.
Cyclobutyl RingGeneral ReactivityRelatively stable under standard conditions; ring strain can influence reactivity in more forcing conditions.

Ring Opening Reactions and Rearrangements

The cyclobutane ring is characterized by significant ring strain (approximately 26.3 kcal/mol), which makes it susceptible to reactions that relieve this strain. nih.gov Unlike the more strained cyclopropane ring, cyclobutane is relatively inert but can undergo ring-opening reactions under specific conditions, such as hydrogenation at elevated temperatures and pressures. pharmaguideline.com

Hydrogenation: Catalytic hydrogenation of cyclobutane derivatives, typically using catalysts like nickel or platinum, can lead to the cleavage of a C-C bond to form the corresponding open-chain alkane. pharmaguideline.com For this compound, this would theoretically yield derivatives of heptanoic acid, though this is a harsh, non-selective process.

Acid-Catalyzed Rearrangements: Acid-catalyzed rearrangements can occur, particularly with cyclobutane systems bearing adjacent functional groups that can stabilize cationic intermediates. researchgate.net For instance, acid treatment of cyclobutylcarbinols can lead to ring expansion to form cyclopentyl systems. While not directly applicable to the parent acid, derivatization of the carboxyl group to a hydroxymethyl group could open up this pathway.

Photochemical and Thermal Reactions: Photochemical [2+2] cycloadditions are a primary method for forming cyclobutane rings, and the reverse reaction, cycloreversion, can occur under thermal or photochemical stimulation. acs.org Additionally, thermolysis of cyclobutenes, derived from cyclobutane precursors, can induce electrocyclic ring opening to form conjugated dienes. researchgate.net

It is important to note that many cyclobutane-containing compounds are valued for the ring's relative chemical inertness, which provides a rigid, three-dimensional scaffold in medicinal chemistry. ru.nllifechemicals.com Therefore, harsh conditions required for ring-opening might not be compatible with the other functional groups present in this compound.

Selective Functionalization and Substituent Modifications on the Cyclobutyl Ring

Modern synthetic methods offer more subtle ways to modify the cyclobutyl ring without cleaving it. C–H functionalization has emerged as a powerful tool for derivatizing saturated carbocycles. acs.orgacs.org

Directed C–H Functionalization: The carboxylic acid or the formamido group in this compound could potentially act as directing groups for metal-catalyzed C–H activation. For example, palladium-catalyzed reactions using directing groups like aminoquinolines can achieve arylation of methylene (B1212753) C–H bonds. acs.org This strategy could allow for the introduction of aryl substituents at the C2 or C4 positions of the cyclobutyl ring, relative to the side chain attachment point.

Radical-Mediated Functionalization: Photoredox catalysis can enable the functionalization of cyclobutanes through radical intermediates. For instance, strategies involving a radical-release/ ru.nlru.nl-rearrangement cascade have been used to synthesize polysubstituted cyclobutanes that contain a non-natural amino acid scaffold. nih.govrsc.org

Synthesis of cis-1,3-Difunctionalized Cyclobutanes: A sequential C–H/C–C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.gov This involves generating a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes palladium-catalyzed C–C cleavage and functionalization. While this applies to ketones, it highlights the advanced strategies available for selectively modifying the cyclobutane core. nih.gov

The table below summarizes potential functionalization reactions on the cyclobutyl ring.

Reaction TypeReagents/ConditionsPotential Outcome
Directed C–H ArylationPalladium catalyst, directing group (e.g., aminoquinoline), aryl halideIntroduction of an aryl group onto the cyclobutyl ring
Radical-Mediated AlkylationPhotoredox catalyst, radical precursorIntroduction of an alkyl group onto the cyclobutyl ring
Hydrogenation (Ring Opening)Ni or Pt catalyst, H₂, high temperature/pressureCleavage of the cyclobutane ring to form an open-chain derivative

Incorporation into Peptide and Peptidomimetic Scaffolds

The incorporation of non-natural amino acids like this compound is a key strategy in medicinal chemistry to develop peptides and peptidomimetics with enhanced properties, such as conformational rigidity, increased metabolic stability, and improved biological activity. tamu.eduresearchgate.net The bulky, rigid cyclobutyl group can enforce specific backbone conformations, potentially leading to higher receptor affinity and selectivity. nih.govnih.gov

Solid-Phase Peptide Synthesis Strategies Utilizing this compound

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. wikipedia.orgbachem.com The general SPPS cycle involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support. nih.govpeptide.com

General SPPS Cycle:

Attachment: The C-terminal amino acid is anchored to the resin.

Deprotection: The temporary Nα-protecting group (commonly Fmoc or Boc) is removed.

Coupling: The next Nα-protected amino acid is activated and coupled to the free amine of the resin-bound peptide.

Washing: Excess reagents are washed away.

Cleavage: The completed peptide is cleaved from the resin and side-chain protecting groups are removed. peptide.comluxembourg-bio.com

Considerations for this compound:

N-Formyl Group: The existing N-formyl group on this compound means it cannot be used directly in standard Fmoc or Boc SPPS protocols, which require a free amine for coupling and a temporary protecting group for stepwise elongation. To incorporate this specific residue, it would typically be introduced as the final, N-terminal residue of a peptide chain. Alternatively, if the formyl group is intended as a permanent N-terminal cap, the synthesis would be terminated after its coupling. It's also worth noting that the formyl group can be labile under certain conditions and could potentially participate in side reactions like transformylation. nih.govacs.org

Steric Hindrance: The cyclobutyl group introduces significant steric bulk, which can slow down the coupling reaction. To overcome this, highly efficient coupling reagents are necessary.

The table below lists common coupling reagents used in SPPS, which would be suitable for coupling sterically hindered amino acids.

Coupling Reagent ClassExamplesCharacteristics
CarbodiimidesDCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide)Widely used, often with additives like HOBt or HOAt to suppress racemization. americanpeptidesociety.org
Phosphonium (B103445) SaltsBOP, PyBOP, HBTU, HATUHighly efficient, rapid coupling, suitable for hindered amino acids.
Immonium/Uronium SaltsTBTU, HCTUSimilar to phosphonium salts in efficiency.

Solution-Phase Coupling Techniques for Complex Oligomers

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (also known as liquid-phase synthesis) remains important, especially for large-scale production and the synthesis of complex peptide fragments. wikipedia.orgnih.gov

In solution-phase synthesis, coupling and deprotection reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. nih.gov This approach avoids the use of resin and can be more cost-effective for large quantities, but it is generally more labor-intensive.

Fragment Condensation: For complex oligomers, a common strategy is fragment condensation, where smaller, protected peptide fragments are synthesized (either by solid-phase or solution-phase methods) and then coupled together in solution. This approach can be challenging due to the poor solubility of protected peptide fragments and the risk of racemization at the C-terminal residue of the activated fragment. peptide.com

Coupling Reagents for Solution-Phase Synthesis: The same classes of coupling reagents used in SPPS are also employed in solution-phase synthesis. americanpeptidesociety.org Reagents like T3P® (cyclic propylphosphonic anhydride) have been shown to be highly effective for rapid and efficient peptide bond formation in solution with minimal epimerization. nih.gov The choice of solvent and additives is critical to ensure the solubility of the peptide fragments and to minimize side reactions.

The incorporation of this compound into complex oligomers via solution-phase methods would face similar challenges as in SPPS, primarily related to the steric hindrance of the cyclobutyl group. Careful optimization of coupling conditions, including the choice of activating agent, solvent, and reaction temperature, would be necessary to achieve high yields and purity.

Theoretical and Computational Chemistry Studies of 3 Cyclobutyl 2 Formamidopropanoic Acid

Conformational Analysis and Identification of Low-Energy Minima

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijcrt.org For 3-Cyclobutyl-2-formamidopropanoic acid, with its multiple rotatable bonds, a thorough conformational analysis is crucial to identify the most stable, low-energy conformations.

A systematic or stochastic search of the conformational space would be performed to identify various stable conformers. acs.org This process involves rotating the key dihedral angles—specifically around the Cα-Cβ bond, the Cα-C(O)OH bond, the N-C(formyl) bond, and the bond connecting the cyclobutyl ring to the main chain—to generate a wide range of possible structures. Each generated conformation would then be subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT), to find the nearest local energy minimum.

The results of such an analysis would yield a set of low-energy conformers, ranked by their relative energies. These conformers represent the most likely shapes the molecule will adopt. The analysis would also provide the rotational energy barriers between these minima, indicating the flexibility of the molecule.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Population (%) at 298.15 K
C1 0.00τ1: -65, τ2: 175, τ3: 065.3
C2 0.85τ1: 178, τ2: -60, τ3: 18020.1
C3 1.50τ1: 60, τ2: 170, τ3: 010.5
C4 2.10τ1: -70, τ2: 65, τ3: 1804.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. wikipedia.orgimgroupofresearchers.com These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and orbital energies. northwestern.edulsu.edu For this compound, methods like Density Functional Theory (DFT) or Hartree-Fock (HF) would be employed to analyze its electronic structure.

Such calculations can determine key properties like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. mdpi.com

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. This map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of potential chemical reactions. Reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived from the orbital energies.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 3.2 D
Global Hardness 2.85 eV
Global Softness 0.35 eV⁻¹
Electronegativity 3.65 eV

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Solvation Effects and Conformational Landscape

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would model the motions of every atom in the system based on a classical force field. mdpi.comnih.gov

These simulations can reveal how the presence of solvent molecules affects the conformational preferences of the compound. acs.org Water molecules can form hydrogen bonds with the carboxylic acid and formamide (B127407) groups, potentially stabilizing conformations that are less favorable in the gas phase. The simulation trajectory would show the transitions between different conformational states, providing a more complete picture of the molecule's flexibility and the energy landscape it explores at a given temperature. acs.org

Analysis of the MD trajectory can yield information on radial distribution functions (describing the structure of the solvent around the solute), hydrogen bonding lifetimes, and the root-mean-square deviation (RMSD) and fluctuation (RMSF) of atomic positions, which quantify the molecule's structural stability and flexibility.

De Novo Ligand Design Principles and Scaffold Exploration

De novo ligand design is a computational strategy for creating novel molecules with desired properties, often for binding to a specific biological target. numberanalytics.comijpsonline.comnih.gov The this compound structure can serve as a scaffold or a starting point in such a design process. numberanalytics.com

Computational algorithms can explore chemical space by modifying this scaffold. This can be done in a few ways:

Fragment-based growing: Small chemical fragments are added to the scaffold to occupy specific regions of a hypothetical binding pocket.

Scaffold hopping: The core cyclobutyl-amino acid structure is replaced with other chemical moieties (bioisosteres) that maintain a similar spatial arrangement of functional groups but offer different chemical properties.

Linker modification: The connections between the cyclobutyl group and the amino acid backbone could be altered to optimize geometry.

These design principles allow for the systematic exploration of new chemical entities based on the initial scaffold, aiming to improve properties like binding affinity, selectivity, or synthetic accessibility. slideshare.net

Predictive Modeling of Molecular Interactions and Binding Geometries

If this compound is being considered as a ligand for a biological target (e.g., an enzyme or receptor), predictive modeling can be used to understand how it might bind. nih.gov Molecular docking is a primary technique for this purpose. It predicts the preferred orientation and conformation (the "pose") of the ligand when bound to the target protein. researchgate.net

A docking simulation would place the this compound molecule into the active site of the target and use a scoring function to evaluate and rank different binding poses. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the protein-ligand complex. nih.gov

These predictive models are crucial for structure-based drug design, allowing for the rational modification of the ligand to enhance binding affinity and specificity. The binding geometries predicted by docking can guide further computational work, such as more rigorous free energy calculations or longer-timescale MD simulations of the protein-ligand complex.

Table 3: Hypothetical Docking Results for this compound with a Target Protein

Docking PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1 -7.2Arg122, Asn144Hydrogen Bond (Carboxylate)
Tyr210Pi-Alkyl (Cyclobutyl ring)
Val89, Leu91Hydrophobic
2 -6.8Gln78Hydrogen Bond (Formamide)
Trp150Hydrophobic (Cyclobutyl ring)
Ser120Hydrogen Bond (Carboxylate)

Note: The data presented in this table is hypothetical and for illustrative purposes.

Advanced Applications and Methodological Contributions of 3 Cyclobutyl 2 Formamidopropanoic Acid in Chemical Research

Role as a Chiral Building Block in Asymmetric Catalysis and Synthesis

3-Cyclobutyl-2-formamidopropanoic acid, as a chiral entity, holds considerable promise as a fundamental building block in the asymmetric synthesis of complex molecules. The stereodefined center at the alpha-carbon, coupled with the rigid cyclobutyl moiety, allows for the introduction of precise three-dimensional arrangements in a target molecule. Unnatural amino acids, in general, are widely utilized as chiral building blocks and molecular scaffolds in the construction of diverse molecular architectures. sigmaaldrich.com

The synthesis of cyclobutane (B1203170) amino acids (CBAAs) has been an area of active research, with various methods developed to access these valuable compounds. nih.gov The presence of the cyclobutyl group can enforce specific torsional angles in a peptide backbone, thereby creating conformationally restricted peptide mimetics. nih.gov This conformational rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets.

The N-formyl group in this compound serves as a convenient protecting group for the amine functionality, which is a common strategy in peptide synthesis. medcraveonline.comresearchgate.net This allows for the selective reaction of the carboxylic acid moiety, facilitating its incorporation into larger, more complex chiral structures. The formyl group can be readily removed under specific conditions to liberate the free amine for further functionalization.

Table 1: Key Stereochemical Features and Synthetic Potential

FeatureDescriptionImplication in Asymmetric Synthesis
Chiral Center The α-carbon of the amino acid is a stereocenter.Provides a source of chirality for the synthesis of enantiomerically pure compounds.
Cyclobutyl Side Chain A rigid, four-membered carbocyclic ring.Induces conformational constraints and specific steric bulk in the target molecule.
N-Formyl Group A protecting group for the α-amino functionality.Allows for regioselective reactions at the carboxylic acid terminus and is a key intermediate in peptide synthesis. medcraveonline.com

Utility in Combinatorial Chemistry Libraries for Enhanced Scaffold Diversity

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which are then screened for biological activity. The structural diversity of the building blocks used in the construction of these libraries is paramount to accessing novel chemical space. Unnatural amino acids, including those with cyclobutyl moieties, are highly valued in this context for their ability to introduce structural novelty that is not accessible from the 20 proteinogenic amino acids. sigmaaldrich.comcpcscientific.com

The incorporation of this compound into combinatorial libraries can significantly enhance scaffold diversity. The cyclobutyl group introduces a non-planar, rigid element that can lead to unique three-dimensional shapes in the resulting library members. This can be particularly advantageous in the search for ligands that bind to challenging protein targets, where specific spatial arrangements of functional groups are required for effective interaction.

The synthesis of peptide libraries containing cyclobutyl amino acids can lead to the discovery of potent and selective therapeutic leads. The unique conformational properties imparted by the cyclobutyl group can influence the secondary structure and biological activity of the resulting peptides, making it a valuable tool for drug discovery.

Development of Novel Synthetic Methodologies Utilizing this compound as a Model Substrate

New synthetic methods are often developed and optimized using model substrates that possess specific structural features. This compound, with its combination of a chiral center, a strained ring system, and standard protecting groups, can serve as an excellent model substrate for the development of novel synthetic methodologies.

For instance, new C-H activation or cross-coupling reactions could be tested on the cyclobutyl ring to explore novel ways of functionalizing this moiety. The development of stereoselective transformations on substrates containing cyclobutane rings is an ongoing area of interest in organic synthesis. chemistryviews.org Furthermore, the N-formyl group can be a substrate for the development of new formylation or deformylation techniques under mild and selective conditions. medcraveonline.comresearchgate.net

The use of this compound as a model substrate would allow researchers to assess the efficiency, selectivity, and functional group tolerance of new synthetic methods on a molecule that is representative of a class of valuable building blocks for medicinal chemistry.

Precursor for the Rational Design and Synthesis of Mechanistic Enzyme Probes

Mechanistic enzyme probes are valuable tools for studying the function and mechanism of enzymes. These probes are often designed to mimic the natural substrate of an enzyme but contain a reactive group or a spectroscopic label that allows for the study of enzyme-substrate interactions. Unnatural amino acids are frequently incorporated into these probes to enhance their stability, selectivity, or to introduce unique functionalities. nih.gov

This compound can serve as a precursor for the synthesis of such probes. The cyclobutyl group can be used to probe the steric constraints of an enzyme's active site. By modifying the cyclobutyl ring with photoreactive groups or other labels, it is possible to create probes that can covalently label the active site of an enzyme upon binding.

Moreover, the incorporation of this unnatural amino acid into a peptide sequence that is a known substrate for a particular enzyme can provide insights into how the enzyme accommodates non-natural side chains. This information is crucial for the rational design of enzyme inhibitors.

Conceptual Frameworks for Modulating Protein-Ligand Interactions through Unnatural Amino Acid Incorporation

The incorporation of unnatural amino acids into peptides and proteins provides a powerful strategy for modulating their interactions with other molecules. The unique structural and chemical properties of these non-natural building blocks can be leveraged to enhance binding affinity, improve selectivity, and increase metabolic stability. nih.gov

The cyclobutyl side chain of this compound can be used to introduce specific conformational biases into a peptide ligand. This can pre-organize the peptide into a conformation that is favorable for binding to its target protein, thereby reducing the entropic penalty of binding and increasing affinity. The steric bulk of the cyclobutyl group can also be used to displace water molecules from a binding pocket, which can be an entropically favorable process.

The conceptual framework for using cyclobutyl-containing amino acids in this context is based on the principle of conformational constraint. By reducing the number of accessible conformations of a peptide ligand, it is possible to favor the bioactive conformation, leading to improved pharmacological properties. This approach has been successfully applied in the design of numerous peptide-based therapeutics.

Future Research Directions and Unexplored Avenues for 3 Cyclobutyl 2 Formamidopropanoic Acid

Exploration of Novel and Sustainable Synthetic Pathways for the Compound

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 3-Cyclobutyl-2-formamidopropanoic acid should prioritize the development of sustainable pathways that minimize waste and energy consumption.

Current synthetic strategies for analogous non-proteinogenic amino acids often rely on multi-step processes with stoichiometric reagents. A forward-looking approach would involve exploring biocatalytic and chemo-enzymatic methods. For instance, the use of engineered enzymes, such as transaminases or ammonia (B1221849) lyases, could enable the direct and stereoselective amination of a suitable cyclobutyl-containing precursor. This would not only enhance the enantiomeric purity of the final product but also operate under mild, aqueous conditions.

Furthermore, leveraging renewable feedstocks is a key aspect of green chemistry. rsc.orgrsc.org Research could be directed towards identifying biosynthetic routes to cyclobutyl-containing precursors, potentially through microbial fermentation or plant-based sources, which could then be converted to the target molecule. rsc.org Photoredox catalysis also presents a promising avenue for the direct C-H functionalization of simpler cyclobutane (B1203170) derivatives, offering a more atom-economical approach. mdpi.com

Synthetic Strategy Potential Advantages Key Research Challenges
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste. nih.govEnzyme discovery and engineering, substrate scope limitations.
Chemo-enzymatic Combines the selectivity of enzymes with the versatility of chemical synthesis.Compatibility of reaction conditions, multi-step process optimization.
Renewable Feedstocks Reduced reliance on petrochemicals, improved sustainability profile. rsc.orgIdentification of viable biosynthetic pathways, efficient conversion processes.
Photoredox Catalysis Direct C-H functionalization, high atom economy. mdpi.comRegioselectivity control, catalyst stability and cost.

Development of Advanced Derivatization Chemistries for Expanded Chemical Space

The inherent functionality of this compound—a carboxylic acid, an amide, and a cyclobutyl ring—provides multiple handles for derivatization. Exploring advanced derivatization chemistries can significantly expand the chemical space around this scaffold, leading to the discovery of molecules with novel properties and applications.

Future research should focus on site-selective modifications. For instance, the carboxylic acid group can be converted into a wide range of esters, amides, or other functional groups to modulate solubility, reactivity, and biological activity. The formamido group, while relatively stable, could potentially be a site for further chemical transformations.

The cyclobutyl ring itself offers exciting opportunities for late-stage functionalization. Advances in C-H activation and functionalization could allow for the introduction of various substituents onto the cyclobutyl moiety, creating a library of structurally diverse analogs. mdpi.com These modifications could fine-tune the steric and electronic properties of the molecule, which is crucial for applications in areas such as medicinal chemistry and materials science.

Integration into Advanced Computational Design Frameworks for Targeted Applications

Computational modeling and in silico design are indispensable tools in modern chemical research. frontiersin.orgproquest.compnas.orgmdpi.com Integrating this compound and its potential derivatives into advanced computational design frameworks can accelerate the discovery of targeted applications.

Future research should involve the development of accurate force fields and quantum mechanical models to describe the conformational preferences and intermolecular interactions of this non-proteinogenic amino acid. nih.gov These models can then be used in virtual screening campaigns to identify potential protein targets or to design novel inhibitors. pnas.orgnih.gov The unique conformational constraints imposed by the cyclobutyl ring could be exploited to design molecules with high binding affinity and selectivity.

Homology modeling and ab initio modeling can be employed to predict the three-dimensional structures of proteins that may interact with this compound. pharmiweb.com This structural information is critical for structure-based drug design. frontiersin.org Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological macromolecules, guiding the design of more effective compounds. nih.gov

Computational Approach Objective Potential Outcome
Force Field Development Accurately model the conformational landscape. nih.govImproved accuracy of molecular simulations.
Virtual Screening Identify potential biological targets or binding partners. nih.govDiscovery of new therapeutic leads or functional materials.
Quantum Mechanical Calculations Elucidate electronic properties and reactivity.Understanding of reaction mechanisms and design of novel catalysts.
Molecular Dynamics Simulations Simulate the dynamic behavior in different environments. nih.govInsights into binding kinetics and conformational changes upon binding.

Potential as a Component in Polymer Science or Supramolecular Assemblies (Conceptual)

The unique structural features of this compound make it an intriguing candidate for incorporation into polymers and supramolecular assemblies. Amino acids and their derivatives are known to be versatile building blocks for creating functional biomaterials. nih.govtsijournals.comacs.orgresearchgate.netnih.gov

In polymer science, this compound could be used as a monomer to synthesize novel polyamides or polyesters with unique properties conferred by the cyclobutyl group. thinkdochemicals.com The rigidity and defined stereochemistry of the cyclobutyl ring could influence the polymer's thermal stability, mechanical strength, and biodegradability. Amino acid-based polymers are often biocompatible and biodegradable, making them suitable for biomedical applications such as drug delivery and tissue engineering. nih.govtsijournals.comresearchgate.net

In the realm of supramolecular chemistry, the formamido and carboxylic acid groups are capable of forming robust hydrogen bonding networks, which are essential for the self-assembly of well-defined nanostructures. nih.govmdpi.comchemrxiv.orgnih.govd-nb.info The cyclobutyl group could direct the packing of the molecules, leading to the formation of nanotubes, vesicles, or hydrogels with potential applications in materials science and nanotechnology. nih.gov

Contribution to Fundamental Understanding of Molecular Recognition and Catalysis Mechanisms

The study of non-proteinogenic amino acids can provide valuable insights into the fundamental principles of molecular recognition and catalysis. The distinct size, shape, and conformational rigidity of the cyclobutyl group in this compound can be used as a probe to understand how these factors influence non-covalent interactions. motion.ac.innih.govacs.org

Incorporating this amino acid into peptides can help elucidate the role of side-chain conformation in protein folding and stability. nih.gov By comparing the properties of peptides containing this compound with those containing natural amino acids, researchers can gain a deeper understanding of the forces that govern molecular recognition in biological systems. acs.org

Furthermore, derivatives of this amino acid could be explored as organocatalysts. researchgate.netnih.govresearchgate.netacs.orgbenthamdirect.com The chiral center and the functional groups of the molecule could be leveraged to catalyze asymmetric reactions, contributing to the development of new and efficient synthetic methods. The rigid cyclobutyl scaffold could impart high stereocontrol in catalytic transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Cyclobutyl-2-formamidopropanoic acid, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by formamidation. Key steps include:

  • Cyclobutane precursor preparation : Use [2+2] photocycloaddition or ring-closing metathesis to generate the cyclobutyl moiety.
  • Amino acid coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the formamido group to the propanoic acid backbone.
  • Optimization : Adjust reaction temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., DMF for solubility vs. THF for steric control). Monitor purity via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with polar mobile phases to resolve enantiomers.
  • NMR Spectroscopy : Analyze 1^1H-1^1H NOESY correlations to confirm spatial arrangement of the cyclobutyl ring.
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (applicable to stable derivatives) .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data reported in different studies of this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Follow Cochrane Handbook guidelines to assess study quality, including bias risk and experimental design consistency (e.g., cell line variability, dosage ranges) .
  • Quantitative Heterogeneity Analysis : Calculate I2I^2 and HH statistics to quantify variability across studies. I2>50%I^2 > 50\% indicates substantial heterogeneity, warranting subgroup analysis (e.g., by derivative substitution patterns) .

Q. What computational modeling approaches are suitable for predicting the conformational stability of the cyclobutyl ring in this compound under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to simulate ring strain and torsional flexibility in aqueous environments.
  • Density Functional Theory (DFT) : Calculate bond angles and strain energy (e.g., at B3LYP/6-31G* level) to compare with X-ray data .

Q. How can researchers validate proposed metabolic pathways of this compound using modern mass spectrometry techniques?

  • Methodological Answer :

  • LC-HRMS : Use high-resolution mass spectrometry (Q-TOF) to identify phase I/II metabolites via exact mass (<5 ppm error).
  • Isotope Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to trace metabolic cleavage sites (e.g., cyclobutyl ring vs. formamide group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.